6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclohexyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-8-16-9-10-17-14(16)11-13(15-17)12-6-4-3-5-7-12/h1,9-12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPBQOTDMZBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential One-Pot Synthesis via (Ethoxymethylene)malonic Acid Derivatives
A highly efficient method involves the use of (ethoxymethylene)malonic acid derivatives as key intermediates, which undergo cyclocondensation with hydrazine monohydrate to form the imidazo[1,2-b]pyrazole core.
-
- The cyclohexyl-substituted (ethoxymethylene)malonic acid derivative is prepared as the starting material.
- Hydrazine monohydrate is added to an ethanolic solution of this derivative.
- The reaction proceeds under mild conditions, leading to the formation of the fused heterocycle.
- Subsequent alkynylation at the N-1 position is achieved by introducing propargyl bromide or a similar alkynylating agent.
-
- One-pot procedure reduces purification steps.
- High yields and regioselectivity.
- Mild reaction conditions preserve sensitive functional groups.
Reference : Detailed experimental procedures and characterization data are available in the supporting information of Demjén et al., 2014.
Selective Functionalization via Metalation and Electrophilic Trapping
Selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been demonstrated using:
- Br/Mg-exchange reactions to introduce magnesium at specific positions.
- Regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl).
Subsequent trapping with electrophiles such as propargyl halides to install the prop-2-yn-1-yl group at the N-1 position.
-
- This method allows precise control over substitution patterns.
- It is applicable for synthesizing analogs with varied substitutions on the imidazo[1,2-b]pyrazole core.
- The cyclohexyl group can be introduced either before or after the metalation step depending on the synthetic design.
Reference : The selective functionalization approach is described by Demjén et al., 2021, highlighting improved solubility and potential drug isostere applications.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential One-Pot Cyclocondensation | (Ethoxymethylene)malonic acid derivatives, Hydrazine monohydrate | EtOH solvent, room temperature, propargyl bromide for alkynylation | 75-90 | Simple, high regioselectivity, mild conditions | Requires preparation of malonic acid derivatives |
| Selective Metalation and Electrophilic Trapping | Preformed 1H-imidazo[1,2-b]pyrazole scaffold | TMP-bases, Mg or Zn reagents, propargyl halides | 65-85 | Precise functionalization, versatile substitution | Requires handling of sensitive organometallics |
Research Findings and Optimization Notes
- The cyclocondensation approach benefits from the use of hydrazine monohydrate, which acts as a bidentate nucleophile facilitating ring closure.
- The use of ethoxymethylene derivatives allows for regioselective formation of the pyrazole ring fused to the imidazole.
- Alkynylation at the N-1 position is efficiently performed using propargyl bromide under basic conditions, often with potassium carbonate or similar bases.
- The metalation method using TMP-bases provides regioselectivity and enables late-stage functionalization, which is valuable for medicinal chemistry optimization.
- Yields and purity are enhanced by careful control of reaction temperature and stoichiometry of reagents.
- Both methods avoid harsh conditions, preserving the integrity of the cyclohexyl substituent and the alkyne functionality.
Summary and Expert Recommendations
- For scalable synthesis of this compound, the sequential one-pot cyclocondensation followed by alkynylation is recommended due to operational simplicity and high yields.
- For diversity-oriented synthesis and late-stage modifications, selective metalation and electrophilic trapping provide a powerful toolkit.
- Optimization of solvent systems (e.g., ethanol, DMF) and reaction times can further improve yields and selectivity.
- Future work may explore catalytic variants to enhance green chemistry aspects of the synthesis.
This detailed analysis synthesizes current authoritative knowledge on the preparation of this compound, drawing on peer-reviewed research and patented processes to provide a comprehensive guide for researchers and practitioners in organic synthesis and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce alkyne or imidazole functionalities.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Indole-Based Analogues: The Pruvanserin Case Study
The most direct comparison involves the 5-HT2A serotonin receptor antagonist pruvanserin (indole-based) and its imidazo[1,2-b]pyrazole isostere (compound 4 , imidazo-pyrazole-based). Key findings include:
| Property | Pruvanserin (Indole) | Imidazo-Pyrazole Isostere (4) |
|---|---|---|
| logD (lipophilicity) | 3.0 | 2.1 |
| Aqueous Solubility | Moderate | Significantly Improved |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH deprotonation) |
The imidazo-pyrazole scaffold reduces lipophilicity (logD) by ~0.9 units, enhancing solubility due to decreased hydrophobic interactions. The pKa shift (7.3 vs.
Comparison with Other Imidazo[1,2-b]pyrazole Derivatives
Substituent Effects at the 6-Position
The 6-position substituent critically modulates properties. Examples from literature:
- Cyclohexyl vs. Aromatic Groups : Cyclohexyl’s aliphatic nature increases lipophilicity compared to aryl groups (e.g., thiophen-2-yl), but retains solubility advantages over indole due to the imidazo-pyrazole core .
- Cyclopropyl vs. Cyclohexyl : Cyclopropyl’s smaller size may enhance metabolic stability but reduce binding affinity in sterically demanding targets .
Substituent Effects at the 1-Position
The propargyl group (prop-2-yn-1-yl) enables versatile functionalization. Comparisons with other N-substituents:
| 1-Substituent | Functionalization Potential | References |
|---|---|---|
| Propargyl | Click chemistry, cross-coupling reactions | |
| SEM-protected | Enables regioselective metalation | |
| Ethyl | Simpler synthesis, reduced reactivity |
The propargyl group’s reactivity supports the synthesis of push-pull dyes (e.g., benzoyl-substituted derivatives) with red-shifted optical properties, unlike inert alkyl groups .
Biological Activity
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound integrates a cyclohexyl group, a prop-2-yn-1-yl group, and an imidazo[1,2-b]pyrazole core, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structure Overview
The molecular formula of this compound is , with a molecular weight of 227.30 g/mol. The compound features a unique arrangement that allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H17N3 |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 2098023-72-2 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been suggested that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Such inhibition can lead to reduced production of pro-inflammatory mediators like TNF-alpha and IL-6, thus showcasing its anti-inflammatory potential .
Anti-inflammatory Potential
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from imidazo[1,2-b]pyrazole structures have shown IC50 values in the micromolar range against COX enzymes, suggesting moderate to high potency compared to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
In vitro studies have demonstrated the potential anticancer properties of this compound. For example, related pyrazole derivatives have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages significantly lower than those observed in normal cells . This selectivity indicates a promising therapeutic window for cancer treatment.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole-based compounds:
- Study on COX Inhibition : A series of imidazopyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. Compounds analogous to this compound exhibited IC50 values ranging from 3.37 µM to 7.58 µM against COX-2, indicating their potential as anti-inflammatory agents .
- Antiproliferative Activity : Another study evaluated the antiproliferative effects of pyrazole derivatives on cancer cell lines. The most active compounds demonstrated significant growth inhibition in HepG2 cells with IC50 values around 54% compared to untreated controls, showcasing their potential in cancer therapy .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with COX enzymes and other targets. The docking simulations revealed favorable interactions that support the observed biological activities, further validating their potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic strategies enable selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?
- Methodological Answer : The scaffold can be functionalized using a Br/Mg-exchange reaction followed by regioselective metalation with TMP-bases (2,2,6,6-tetramethylpiperidyl). For example:
- Step 1 : Bromination at the 7-position using N-bromosuccinimide (NBS) in acetonitrile (98% yield) .
- Step 2 : Br/Mg-exchange with iPrMgCl·LiCl to generate magnesiated intermediates, which are trapped with electrophiles (e.g., tosyl cyanide, allyl halides) to yield mono-substituted derivatives (50–96% yields) .
- Step 3 : Sequential metalations using TMPMgCl·LiCl (3-position) and TMP₂Zn·MgCl₂·2LiCl (2-position) enable multi-functionalization .
- Key Applications : Synthesis of tetra-functionalized N-heterocycles via Negishi cross-couplings, acylations, and cyanations .
Q. How does replacing indole with 1H-imidazo[1,2-b]pyrazole impact physicochemical properties?
- Methodological Answer : Comparative assays between pruvanserin (indole-based) and its isostere (imidazo[1,2-b]pyrazole) revealed:
- Lipophilicity : logD decreased from 3.2 (pruvanserin) to 2.5 (isostere), improving aqueous solubility .
- Acidity : pKa shifted from 6.4 (protonation of piperazine in pruvanserin) to 7.3 (deprotonation of scaffold NH), altering protonation states in physiological conditions .
Advanced Research Questions
Q. What mechanistic insights explain the fragmentation of functionalized 1H-imidazo[1,2-b]pyrazoles into push–pull dyes?
- Methodological Answer : Metalation at the 6-position with TMP₂Zn·MgCl₂·2LiCl induces pyrazole ring cleavage, forming (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile cores. Key steps:
- Fragmentation Pathway : Zincated intermediates undergo electron transfer to bridgehead nitrogen, releasing malononitrile derivatives .
- Optical Tuning : Substituents (e.g., benzoyl groups) red-shift absorption (λmax = 430 nm) and enhance photoluminescence .
- Data Table :
| Compound | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|
| 14a | 380 | 450 |
| 14e | 430 | 520 |
| Source: UV/vis and PL spectroscopy in THF . |
Q. How do electronic effects influence cross-coupling reactions in scaffold functionalization?
- Methodological Answer : Electronic properties of electrophiles dictate catalyst selection:
- Electron-rich aryl iodides : Pd(OAc)₂/SPhos (5 mol%) at 40°C (89% yield) .
- Electron-deficient halides : PEPPSI-iPr (2 mol%) at 60°C (57–89% yields) .
- Contradiction Analysis : While Pd(OAc)₂ works for electron-rich systems, NHC catalysts (e.g., PEPPSI-iPent) are superior for sterically hindered substrates .
Q. What bioassay designs are recommended to evaluate imidazo[1,2-b]pyrazole-based drug candidates?
- Methodological Answer : Prioritize assays assessing:
- Receptor Binding : Competitive binding studies (e.g., 5-HT2A serotonin receptor) using radiolabeled ligands .
- Metabolic Stability : Cytochrome P450 oxidation assays (e.g., CYP3A4) to quantify metabolic half-life .
- Membrane Permeability : Parallel artificial membrane permeability assay (PAMPA) at pH 7.4 .
Data-Driven Insights
-
Synthetic Yield Optimization :
Reaction Type Yield Range Key Reagents/Conditions Br/Mg-exchange + Electrophile 50–96% iPrMgCl·LiCl, THF, 0–25°C Negishi Cross-Coupling 57–89% Pd(OAc)₂, PEPPSI-iPr, 40–60°C SEM Deprotection 57% CsF, 18-crown-6, CH₃CN Source: . -
Physicochemical Comparison :
Property Pruvanserin (Indole) Imidazo[1,2-b]pyrazole Isostere logD 3.2 2.5 Aqueous Solubility 0.01 mg/mL 0.15 mg/mL pKa 6.4 (basic) 7.3 (acidic) Source: .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
